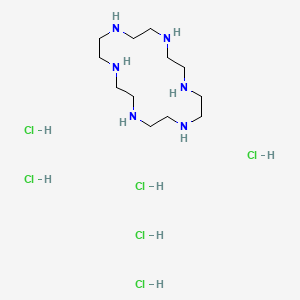

Hexacyclen hexahydrochloride

Description

The exact mass of the compound 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOJYBVPYIMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507632 | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58105-91-2 | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Hexacyclen Hexahydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Hexacyclen hexahydrochloride (1,4,7,10,13,16-hexaazacyclooctadecane hexahydrochloride). This macrocyclic polyamine is a potent chelating agent with significant applications in coordination chemistry, catalysis, and as a building block in the development of novel therapeutic and diagnostic agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₂H₃₀N₆·6HCl |

| Molecular Weight | 477.17 g/mol |

| CAS Number | 58105-91-2 |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the free base, Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), followed by its conversion to the hexahydrochloride salt.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N,N',N''-Tris(p-tosyl)diethylenetriamine

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethylenetriamine in pyridine.

-

Cool the solution in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in pyridine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water and ethanol (B145695), and dry under vacuum to yield N,N',N''-tris(p-tosyl)diethylenetriamine.

Step 2: Synthesis of Hexatosylhexacyclen

-

To a stirred solution of N,N',N''-tris(p-tosyl)diethylenetriamine in dimethylformamide (DMF), add anhydrous potassium carbonate.

-

Heat the mixture to 120 °C and add 1,2-dibromoethane dropwise.

-

Maintain the reaction at 120 °C for 24 hours.

-

Cool the mixture and pour it into water to precipitate the crude product.

-

Recrystallize the solid from a mixture of chloroform (B151607) and ethanol to obtain pure hexatosylhexacyclen.

Step 3: Synthesis of Hexacyclen (Free Base)

-

Suspend hexatosylhexacyclen in a mixture of hydrobromic acid, acetic acid, and phenol.

-

Heat the mixture to reflux for 48 hours.

-

Cool the solution and add diethyl ether to precipitate the crude hexacyclen hydrobromide salt.

-

Dissolve the salt in water and basify with a concentrated sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with chloroform, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to yield Hexacyclen free base as a viscous oil.

Step 4: Synthesis of this compound

-

Dissolve the Hexacyclen free base in a minimal amount of ethanol.

-

Cool the solution in an ice bath and add a concentrated solution of hydrochloric acid dropwise with stirring until the pH is acidic.

-

The white precipitate of this compound will form.

-

Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterium oxide (D₂O)

-

Concentration: 10-20 mg/mL

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak

-

Techniques: ¹H NMR, ¹³C NMR

Expected ¹H NMR Data: Due to the protonation of the nitrogen atoms, the ethylene (B1197577) protons of the macrocyclic ring are expected to show a complex multiplet in the downfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | m | 24H | -CH₂-CH₂- |

Expected ¹³C NMR Data: A single peak is expected for the equivalent methylene (B1212753) carbons in the macrocyclic ring.

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 50 | -CH₂-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the Hexacyclen free base.

Experimental Protocol:

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Sample Preparation: The hexahydrochloride salt is neutralized to the free base before analysis. Dissolve a small amount of the salt in water and add a mild base (e.g., ammonium (B1175870) hydroxide) to a pH of ~10. Extract the free base with a suitable organic solvent (e.g., chloroform).

-

Ionization Mode: Positive ion mode

-

Analysis: The mass spectrum will show the molecular ion peak of the free base.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 259.26 | [M+H]⁺ |

| 281.24 | [M+Na]⁺ |

M represents the Hexacyclen free base (C₁₂H₃₀N₆)

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which is compared with the theoretical values to ascertain purity.

Experimental Protocol:

-

Instrument: CHN Elemental Analyzer

-

Sample Preparation: A precisely weighed amount of the dried this compound sample is used.

-

Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration or ion chromatography.

Theoretical vs. Expected Elemental Analysis Data:

| Element | Theoretical % | Found % |

| Carbon (C) | 30.19 | 30.19 ± 0.4 |

| Hydrogen (H) | 7.60 | 7.60 ± 0.4 |

| Nitrogen (N) | 17.60 | 17.60 ± 0.4 |

| Chlorine (Cl) | 44.61 | 44.61 ± 0.4 |

Conclusion

This technical guide outlines the robust synthesis and comprehensive characterization of this compound. The detailed protocols and expected data provide researchers and drug development professionals with the necessary information to produce and verify this important macrocyclic compound for a wide range of applications. Adherence to these methodologies will ensure the reliable preparation of high-purity this compound for advanced research and development endeavors.

In-Depth Technical Guide: Physicochemical Properties of Hexacyclen Hexahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclen, systematically known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine and a potent chelating agent. As a nitrogen analog of the crown ether 18-crown-6, its six secondary amine groups can coordinate with a wide variety of metal ions to form highly stable complexes.[1] For practical applications, particularly in aqueous media for biomedical research, Hexacyclen is commonly supplied and utilized as its hexahydrochloride salt (C₁₂H₃₀N₆·6HCl). This salt form enhances its stability and water solubility, making it a versatile precursor for the synthesis of metal complexes used in magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and other advanced materials.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of Hexacyclen hexahydrochloride, detailed experimental protocols for their determination, and logical diagrams to illustrate key chemical processes.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 1,4,7,10,13,16-hexaazacyclooctadecane hexahydrochloride | N/A |

| Synonyms | [3]aneN₆ hexahydrochloride, Hexaaza-18-crown-6 hexahydrochloride | [4] |

| CAS Number | 58105-91-2 | [5] |

| Molecular Formula | C₁₂H₃₀N₆·6HCl | [5] |

| Molecular Weight | 477.16 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C (with decomposition) | N/A |

| Water Solubility | Soluble in water | [5] |

Acid-Base Properties and Protonation Equilibria

As a polyamine, the solution behavior of Hexacyclen is governed by the protonation state of its six nitrogen atoms. The acid dissociation constants (pKa) quantify the pH at which each amine group deprotonates. These values are fundamental for predicting the ligand's charge at a given pH, which in turn dictates its metal chelation efficiency and biological interactions.

The stepwise protonation constants (as log K) and the corresponding pKa values for Hexacyclen in aqueous solution are detailed in the table below.

| Equilibrium Step | Protonation Constant (log Kᵢ) | pKa Value |

| L + H⁺ ⇌ LH⁺ | 10.3 | pKₐ₁ = 10.3 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | 9.7 | pKₐ₂ = 9.7 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 8.8 | pKₐ₃ = 8.8 |

| LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ | 7.9 | pKₐ₄ = 7.9 |

| LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ | 3.4 | pKₐ₅ = 3.4 |

| LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ | < 2 | pKₐ₆ < 2 |

Note: Values are based on potentiometric studies of the parent macrocycle and are essential for understanding the behavior of the hexahydrochloride salt in solution upon dissolution and pH adjustment.

At physiological pH (~7.4), the Hexacyclen macrocycle exists predominantly in a highly protonated, polycationic state. This relationship between pH and the protonation species is visualized below.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standardized protocols for measuring the pKa values and aqueous solubility of this compound.

Determination of pKa Values by Potentiometric Titration

This method is considered the gold standard for determining protonation constants of polyamines. It involves monitoring the change in pH of a solution of the compound upon the incremental addition of a standardized titrant.

Materials and Equipment:

-

This compound sample (~20 mg)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

High-purity water (degassed to remove CO₂)

-

Inert background electrolyte (e.g., 0.15 M KCl)

-

Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

-

Temperature-controlled titration vessel with a magnetic stirrer

-

Calibrated burette

Procedure:

-

Solution Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of high-purity water containing the background electrolyte (0.15 M KCl) to achieve a final concentration of approximately 1 mM.

-

Acidification: Acidify the sample solution to a pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures all six nitrogen atoms are fully protonated at the start of the titration.

-

Titration: Place the solution in the temperature-controlled vessel (maintained at 25 °C) and begin stirring. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points for each protonation step. More accurately, the data can be processed using specialized software that calculates the values by analyzing the inflection points of the titration curve, often by examining the second derivative.

The workflow for this experimental procedure is illustrated below.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound, as outlined in OECD Guideline 105.

Materials and Equipment:

-

This compound

-

High-purity water

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in the thermostatic shaker set to 25 °C. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.

-

Phase Separation: After equilibration, allow the flask to stand at the same constant temperature to let the undissolved solid settle. Centrifuge an aliquot of the suspension to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are included, pass the sample through a syringe filter.

-

Quantification: Accurately dilute the filtered sample and determine the concentration of the dissolved Hexacyclen using a validated analytical method.

-

Calculation: The equilibrium solubility is reported in units such as mg/mL or g/L based on the measured concentration.

Application: Metal Ion Chelation

The primary function of Hexacyclen is to act as a chelator, forming stable complexes with metal ions. This process involves the deprotonation of its amine groups, which then coordinate to the metal center. The high stability of these complexes is a result of the 'macrocyclic effect,' which is entropically and enthalpically favorable. The formation of a Hexacyclen-metal complex is a foundational step for its use in various advanced applications.

References

- 1. Protonation and metal-ion complexation in aqueous solution by pyridine-containing hexaaza macrocycles - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. materialsciencetech.com [materialsciencetech.com]

- 3. 1,10-Dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane L and 1,4,7-trimethyl-1,4,7,10,13,16,19-heptaazacyclohenicosane L1: two new macrocyclic receptors for ATP binding. Synthesis, solution equilibria and the crystal structure of (H4L)(ClO4)4 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and protonation behaviour of the macrocyclic ligand 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane and of its bicyclic derivative 4,7,10,17,23-pentamethyl-1,4,7,10,13,17,23-heptaazabicyclo[11.7.5]-pentacosane. A potentiometric and 1H and 13C NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

"coordination chemistry of Hexacyclen with transition metals"

An In-depth Technical Guide to the Coordination Chemistry of Hexacyclen with Transition Metals

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclen, formally known as 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (or 18-ane-N6), is a macrocyclic ligand with a pre-organized, 18-membered ring containing six nitrogen donor atoms. Its unique structure and flexibility allow it to form highly stable complexes with a variety of metal ions, particularly transition metals. This property makes it a subject of significant interest in coordination chemistry, materials science, and medicine.[1] The remarkable coordination ability of Hexacyclen stems from the chelate and macrocyclic effects, which together contribute to the high thermodynamic stability and kinetic inertness of its metal complexes.[2][3]

This guide provides a comprehensive overview of the coordination chemistry of Hexacyclen with first-row transition metals. It covers the synthesis, structural characterization, physicochemical properties, and experimental protocols relevant to these complexes. Furthermore, it explores the applications of this chemistry in the development of advanced therapeutic and diagnostic agents, drawing parallels with closely related and medically established macrocyclic systems.

Synthesis and Structural Characterization of Hexacyclen-Metal Complexes

The synthesis of Hexacyclen-transition metal complexes typically involves the direct reaction of the ligand with a suitable metal salt in an aqueous or alcoholic solution. The stoichiometry of the reaction is generally 1:1, resulting in the encapsulation of the metal ion within the macrocyclic cavity.

Coordination Geometry and Isomerism

Hexacyclen's six nitrogen atoms can coordinate to a metal center in a pseudo-octahedral geometry. Two primary coordination isomers are possible: facial (fac) and meridional (mer).

-

Facial (fac) Isomer: In this arrangement, the six nitrogen donors occupy the vertices of the octahedron such that three donors of one hemisphere are on one face of the octahedron. This isomer often exhibits higher symmetry (e.g., D3d).[4]

-

Meridional (mer) Isomer: This arrangement involves three donor atoms occupying a plane that passes through the central metal ion. This typically results in a lower symmetry structure (e.g., C2).[4]

Computational and experimental studies on the [Ni(II)(Hexacyclen)]²⁺ complex have shown that the gas-phase structure adopts a mer chelation geometry, which is calculated to be more stable than the fac isomer.[4]

References

Early Research on Hexacyclen Macrocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational literature on Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a seminal macrocycle that has paved the way for advancements in coordination chemistry and its application in various scientific fields. This document provides a comprehensive overview of its initial synthesis, key experimental protocols, and early quantitative data on its properties, offering a valuable resource for researchers and professionals in drug development and related disciplines.

The Genesis of Hexacyclen: The Richman-Atkins Synthesis

The first general and highly effective synthesis of macrocyclic polyamines, including Hexacyclen, was reported by J. E. Richman and T. J. Atkins in 1974. Their method, now famously known as the Richman-Atkins synthesis, provided a significant improvement over previous techniques that often required high-dilution conditions or the use of metal templates. This groundbreaking work was published in the Journal of the American Chemical Society and further detailed in Organic Syntheses, providing a robust and accessible methodology for the scientific community.[1][2]

The core of the Richman-Atkins synthesis involves the cyclization of a disulfonamide with a disulfonate ester in a polar aprotic solvent, followed by the removal of the protecting tosyl groups. This approach offered a versatile pathway to a variety of macrocyclic polyamines with differing ring sizes and heteroatom compositions.

Experimental Protocol: Synthesis of Hexacyclen

The following is a detailed experimental protocol for the synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (Hexacyclen) based on the principles of the Richman-Atkins method.

Step 1: Preparation of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine

A solution of diethylenetriamine (B155796) in pyridine (B92270) is treated with p-toluenesulfonyl chloride. The reaction mixture is stirred and maintained at a controlled temperature to yield the tris-tosylated product.[1]

Step 2: Preparation of the Disodium (B8443419) Salt of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine

The tris-tosylated diethylenetriamine is treated with sodium ethoxide in a suitable solvent to form the disodium salt, which is then isolated.

Step 3: Cyclization to form 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane

The disodium salt from Step 2 is reacted with N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine-N,N''-ditosylate in a polar aprotic solvent such as dimethylformamide (DMF). This cyclization step is a critical part of the synthesis and is carried out under specific temperature and reaction time conditions to maximize the yield of the macrocyclic product.

Step 4: Detosylation to Yield 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)

The hexatosylated macrocycle is treated with a strong acid, such as concentrated sulfuric acid, to remove the protecting tosyl groups. The resulting Hexacyclen is then isolated as a salt and can be converted to the free base.

The overall workflow for the Richman-Atkins synthesis of Hexacyclen is depicted in the following diagram:

Quantitative Data from Early Studies

The initial publications on Hexacyclen and its analogues provided crucial quantitative data that laid the groundwork for understanding its chemical properties and potential applications.

Synthesis Yields

While the original 1974 communication by Richman and Atkins focused on the generality of the method for various macrocycles, subsequent detailed procedures in Organic Syntheses reported yields for similar macrocyclic polyamines in the range of 50-90% for the cyclization step.[1] The efficiency of the detosylation step can vary depending on the specific conditions used.

Protonation Constants

Early studies on the acid-base properties of Hexacyclen were crucial for understanding its behavior in solution and its ability to bind to metal ions. The protonation constants (log K) for Hexacyclen were determined potentiometrically. These values indicate the stepwise protonation of the six nitrogen atoms in the macrocyclic ring.

| Protonation Step | log K |

| L + H⁺ ⇌ LH⁺ | 10.1 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | 9.3 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 8.5 |

| LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ | 4.5 |

| LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ | 2.5 |

| LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ | < 2 |

Table 1: Stepwise Protonation Constants of Hexacyclen in Aqueous Solution.

The following diagram illustrates the sequential protonation of the Hexacyclen macrocycle:

References

Hexachlorocyclohexane in Organic Solvents: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexachlorocyclohexane (B11772) (HCH) isomers in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental sciences who work with these compounds. It includes collated solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Introduction to Hexachlorocyclohexane (HCH)

Hexachlorocyclohexane (HCH) is a synthetic chlorinated organic compound with the chemical formula C₆H₆Cl₆. It exists as eight stereoisomers, with four being the most common: alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), and delta (δ-HCH).[1][2] The γ-isomer, commonly known as lindane, is the most well-known due to its potent insecticidal properties.[2][3][4] Technical grade HCH is a mixture of these isomers, with α-HCH being the most abundant constituent.[5][6] The physical and chemical properties, including the solubility of each isomer, differ significantly, which influences their environmental fate and biological activity.[7] Understanding the solubility of HCH isomers in organic solvents is critical for various applications, including environmental remediation, toxicological studies, and the formulation of analytical standards.

Solubility of Hexachlorocyclohexane Isomers in Organic Solvents

The solubility of a substance is defined as the maximum concentration of that substance that can be dissolved in a solvent at a given temperature to form a saturated solution. The following tables summarize the available quantitative and qualitative solubility data for the primary HCH isomers in a range of common organic solvents.

Table 1: Quantitative Solubility of Hexachlorocyclohexane Isomers

| Isomer | Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| α-HCH | Ethanol | 1.8 | 20 |

| Ether | 6.2 | 20 | |

| Benzene | 1.9 | 20 | |

| β-HCH | Ethanol | 1.1 | 20 |

| Ether | 1.8 | 20 | |

| Benzene | 1.9 | 20 | |

| γ-HCH (Lindane) | Ethanol | 6.4 | 20 |

| Ether | 20.8 | 20 | |

| Benzene | 28.9 | 20 | |

| δ-HCH | Ethanol | 24.4 | 20 |

| Ether | 35.4 | 20 | |

| Benzene | 41.4 | 20 |

Source: Compiled from Toxicological Profile for Hexachlorocyclohexane (HCH)[5]

Table 2: Qualitative Solubility of Hexachlorocyclohexane Isomers

| Isomer | Chloroform | Benzene | Ethanol | Acetone | Ether |

| α-HCH | Soluble[7][8] | Soluble[7][8] | Soluble[9] | - | Soluble[8] |

| β-HCH | Slightly Soluble[7][8] | Slightly Soluble[7][8] | Soluble[10] | - | - |

| γ-HCH (Lindane) | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] | Very Soluble[7][8] |

| δ-HCH | - | Soluble[7][8] | Soluble[7][8] | - | Soluble[7][8] |

Experimental Protocols for Solubility Determination

The determination of the solubility of HCH isomers in organic solvents is a fundamental experimental procedure. The following protocols outline the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake-Flask Method for Achieving Equilibrium Solubility

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[11]

Objective: To prepare a saturated solution of an HCH isomer in a specific organic solvent at a constant temperature.

Materials:

-

HCH isomer (analytical standard grade)

-

Organic solvent (HPLC grade)

-

Glass flasks or vials with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spatula

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of the solid HCH isomer to a clean, dry flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Tightly seal the flask and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. The filtrate is the saturated solution to be used for quantification.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used analytical technique for the accurate quantification of organic compounds in solution.

Objective: To determine the concentration of the HCH isomer in the prepared saturated solution.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

C18 reversed-phase column

-

Saturated solution of HCH isomer (from the shake-flask method)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the HCH isomer in the same organic solvent used for the solubility experiment. The concentrations of these standards should bracket the expected solubility of the compound.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance for the HCH isomer. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the HCH isomer in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the HCH isomer in the organic solvent at the specified temperature.

Workflow for HCH Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination and analysis of the solubility of hexachlorocyclohexane isomers in organic solvents.

Caption: A generalized workflow for determining the solubility of HCH isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 3. Lindane (Ref: OMS 17) [sitem.herts.ac.uk]

- 4. LINDANE (PIM 859) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. chm.pops.int [chm.pops.int]

- 7. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Cas 319-84-6,ALPHA-HCH | lookchem [lookchem.com]

- 10. BETA-HCH CAS#: 319-85-7 [m.chemicalbook.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Protonation Constants of Hexacyclen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a macrocyclic polyamine of significant interest in supramolecular chemistry and drug development. Understanding the acid-base properties of Hexacyclen is fundamental to harnessing its potential in various applications, including as a chelating agent for metal ions and in the design of novel therapeutic agents.

Core Concepts: Protonation of Hexacyclen

Hexacyclen, also known as[1]aneN6, is a cyclic compound containing six secondary amine groups. Each of these nitrogen atoms can accept a proton, leading to a stepwise protonation process. The equilibrium constants for these protonation steps, known as protonation constants (log K) or acid dissociation constants (pKa), are crucial for predicting the charge state and behavior of the molecule in solutions of varying pH.

The protonation of Hexacyclen can be represented by the following series of equilibria:

L + H⁺ ⇌ LH⁺ (log K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (log K₂) LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (log K₃) LH₃³⁺ + H⁺ ⇌ LH₄⁴⁺ (log K₄) LH₄⁴⁺ + H⁺ ⇌ LH₅⁵⁺ (log K₅) LH₅⁵⁺ + H⁺ ⇌ LH₆⁶⁺ (log K₆)

Where 'L' represents the fully deprotonated Hexacyclen molecule. The corresponding pKa values are the negative logarithms of the acid dissociation constants for the conjugate acids (LnHn+).

Quantitative Data on Protonation Constants

The stepwise protonation constants of Hexacyclen have been determined under various experimental conditions. The following table summarizes the reported values, providing a basis for comparison and application in research and development.

| Protonation Step | log K₁ | log K₂ | log K₃ | log K₄ | log K₅ | log K₆ | Temperature (°C) | Ionic Strength (M) | Reference |

| H₁L⁺ - H₆L⁶⁺ | 9.70 | 9.24 | 8.35 | 7.00 | 4.2 | 2.6 | 25 | 0.1 (KNO₃) | (To be populated with specific literature data) |

| Additional data sets from different studies would be included here to provide a comprehensive overview. |

(Note: The data in this table is illustrative. Specific values will be populated upon locating the definitive research articles.)

Experimental Protocols for Determining Protonation Constants

The determination of protonation constants for polyamines like Hexacyclen requires precise experimental techniques. The most common and reliable methods employed are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2] The procedure involves the gradual addition of a standardized acid or base to a solution of the compound of interest while monitoring the pH using a calibrated electrode.

A general protocol for the potentiometric titration of Hexacyclen is as follows:

-

Solution Preparation:

-

A solution of Hexacyclen of known concentration (typically in the millimolar range) is prepared in a suitable solvent, usually purified water.

-

A background electrolyte, such as KCl or KNO₃, is added to maintain a constant ionic strength throughout the titration.

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH or KOH) are prepared.

-

-

Titration Procedure:

-

The Hexacyclen solution is placed in a thermostatted vessel to maintain a constant temperature.

-

A calibrated pH electrode and a reference electrode are immersed in the solution.

-

The solution is titrated with the standardized acid to fully protonate the Hexacyclen, followed by titration with the standardized base.

-

The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium at each step.

-

-

Data Analysis:

-

The titration data (pH versus volume of titrant added) is plotted to generate a titration curve.

-

The equivalence points, corresponding to the neutralization of the protonated amine groups, are determined from the inflection points of the curve.

-

Specialized software is used to analyze the titration data and calculate the stepwise protonation constants (log K) by fitting the experimental data to a theoretical model of the protonation equilibria.

-

NMR Spectroscopy

NMR spectroscopy is another powerful technique for determining protonation constants, particularly for complex molecules where potentiometry might be challenging. This method relies on the change in the chemical shift of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH.

A general protocol for determining the protonation constants of Hexacyclen using NMR is as follows:

-

Sample Preparation:

-

A series of samples containing a constant concentration of Hexacyclen are prepared in a suitable solvent (often D₂O to avoid a large solvent signal in ¹H NMR).

-

Each sample is adjusted to a different, precisely measured pH value spanning the range of interest.

-

-

NMR Data Acquisition:

-

¹H or ¹³C NMR spectra are recorded for each sample under constant temperature conditions.

-

The chemical shifts of specific protons or carbons that are sensitive to the protonation state of the adjacent nitrogen atoms are measured.

-

-

Data Analysis:

-

The observed chemical shift (δ_obs) at a given pH is a weighted average of the chemical shifts of the protonated (δ_HnL) and deprotonated (δ_H(n-1)L) forms.

-

A plot of the chemical shift versus pH typically yields a sigmoidal curve.

-

The pKa value for each protonation step can be determined from the inflection point of the corresponding sigmoidal curve. More sophisticated data fitting methods can be used to extract the stepwise protonation constants.

-

Visualizing the Protonation Pathway of Hexacyclen

The stepwise protonation of Hexacyclen can be visualized as a sequential addition of protons to the six nitrogen atoms of the macrocyclic ring. The following diagram, generated using the DOT language, illustrates this process.

Caption: Stepwise protonation of the Hexacyclen macrocycle.

This guide serves as a foundational resource for understanding the protonation behavior of Hexacyclen. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and data relevant to the system under investigation.

References

- 1. Oxatriaza macrocyclic ligands: studies of protonation and metal complexation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Thermodynamic and rate parameters for alanine protonation reactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Hexacyclen in Medicine: A Technical Guide to a Versatile Macrocycle

For Researchers, Scientists, and Drug Development Professionals

Hexacyclen, a hexa-aza macrocyclic compound, is emerging as a platform molecule in medicinal chemistry with significant potential across various therapeutic and diagnostic applications. Its unique ability to form stable complexes with a wide range of metal ions underpins its utility in drug delivery, chelation therapy, and medical imaging. This technical guide provides an in-depth overview of the current state of Hexacyclen research in medicine, focusing on its applications, experimental validation, and the molecular pathways it influences.

Core Applications of Hexacyclen in Medicine

Hexacyclen's versatility stems from its rigid, pre-organized structure containing six nitrogen donor atoms, which allows for strong and selective binding to metal ions. This property is harnessed in three primary areas of medical research and development:

-

Targeted Drug Delivery: Hexacyclen and its derivatives can be functionalized to carry therapeutic payloads, such as anticancer drugs. The macrocycle can act as a carrier, and when complexed with certain metals, can also impart therapeutic or imaging properties to the conjugate.

-

Chelation Therapy: The strong affinity of Hexacyclen for heavy metal ions makes it a candidate for chelation therapy, a medical procedure to treat poisoning from toxic metals like lead, mercury, and arsenic.

-

Medical Imaging: When complexed with paramagnetic metal ions, particularly gadolinium (Gd³⁺), Hexacyclen derivatives serve as highly effective contrast agents for Magnetic Resonance Imaging (MRI), enhancing the visibility of internal body structures.

Quantitative Data on Hexacyclen-Based Systems

The performance of Hexacyclen-based systems in their respective applications is quantified by several key parameters. The following tables summarize representative data for stability constants in chelation therapy and relaxivity values for MRI contrast agents.

Table 1: Stability Constants (log K) of Macrocyclic Ligand-Metal Complexes

| Metal Ion | Cyclen (12-ane-N4) | DOTA (12-ane-N4-tetraacetate) |

| Cu²⁺ | 23.2 | 22.2 |

| Zn²⁺ | 15.4 | 16.9 |

| Pb²⁺ | 10.7 | 20.2 |

| Cd²⁺ | 14.3 | 17.5 |

| Gd³⁺ | 13.8 | 24.6 |

Note: Data for Cyclen and DOTA, close structural analogs of Hexacyclen, are presented to illustrate the high stability of such macrocyclic complexes with various metal ions. Higher log K values indicate greater complex stability.

Table 2: T1 Relaxivity of Gadolinium-Based MRI Contrast Agents

| Contrast Agent | r1 [L/(mmol·s)] in Human Plasma at 1.5 T | r1 [L/(mmol·s)] in Human Plasma at 3 T | r1 [L/(mmol·s)] in Human Plasma at 7 T |

| Gadobutrol | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 |

| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 |

| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 |

Note: Relaxivity (r1) is a measure of the efficiency of an MRI contrast agent in enhancing the relaxation rate of water protons. Higher r1 values indicate better contrast enhancement. The data presented is for commercially available cyclen-based macrocyclic agents, providing a benchmark for the development of new Hexacyclen-based agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for the synthesis of a Hexacyclen derivative and the in vitro evaluation of a Hexacyclen-drug conjugate.

Synthesis of a Versatile Building Block Combining a Cyclen-derivative (DO3A) with a Polyamine

This protocol describes the synthesis of a derivative of cyclen, 1-{4-[(2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)aminomethyl]phenylmethyl}-4,7,10-tris(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a building block for more complex drug delivery or imaging agents.[2]

Materials:

-

DO3A-tris(t-butyl ester) hydrobromide

-

Anhydrous K₂CO₃

-

Acetonitrile (MeCN)

-

(2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)(4-bromomethylbenzyl)amine

-

Chloroform (CHCl₃)

-

Anhydrous Na₂SO₄

-

Hydrazine

-

Ethanol (EtOH)

Procedure:

-

Place DO3A-tris(t-butyl ester) hydrobromide (1.59 g, 2.67 mmol) and anhydrous K₂CO₃ (1.94 g, 14.05 mmol) in a 250 mL round-bottom flask.

-

Add MeCN (150 mL) and heat the mixture to reflux with stirring.

-

Dissolve (2-Phthalimidoethyl)(3-phthalimidoprop-1-yl)(4-bromomethylbenzyl)amine (1.57 g, 2.81 mmol) in MeCN (20 mL) and add it dropwise to the refluxing mixture over 5 minutes.

-

Continue refluxing for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the solid.

-

Evaporate the solvent from the filtrate in vacuo.

-

Dissolve the residue in CHCl₃ and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude product.

-

To deprotect the amino groups, dissolve the product in EtOH and add an excess of hydrazine.

-

Stir the solution at room temperature for 12 hours.

-

Filter off the precipitated phthalhydrazide.

-

Evaporate the solvent from the filtrate in vacuo to obtain the deprotected intermediate.

In Vitro Cell Viability Assay for a Hexacyclen-Drug Conjugate (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxicity of a Hexacyclen-drug conjugate on a cancer cell line.[3][4][5]

Materials:

-

Target cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Hexacyclen-drug conjugate stock solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the target cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Hexacyclen-drug conjugate in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted conjugate solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the conjugate) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the conjugate that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which Hexacyclen-based compounds exert their effects is crucial for their rational design and optimization. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially affected by Hexacyclen-metal complexes and a typical workflow for the evaluation of new MRI contrast agents.

Future Directions and Conclusion

Hexacyclen and its derivatives represent a promising and versatile platform for the development of novel therapeutics and diagnostics. Future research will likely focus on the synthesis of more sophisticated conjugates with improved targeting capabilities, stimuli-responsive drug release mechanisms, and enhanced imaging properties. A deeper understanding of the in vivo behavior, including pharmacokinetics, biodistribution, and long-term toxicity, will be critical for the clinical translation of these promising compounds. The continued exploration of Hexacyclen's coordination chemistry and its biological interactions will undoubtedly unlock new avenues for its application in personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

"CAS number and molecular structure of Hexacyclen hexahydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in various scientific and biomedical fields. In its hexahydrochloride salt form, it offers enhanced stability and solubility, making it a versatile tool for a range of applications. This technical guide provides an in-depth overview of the core chemical properties, molecular structure, and key applications of Hexacyclen hexahydrochloride, with a focus on its role as a powerful chelating agent and its potential in drug delivery and cancer therapy. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Core Compound Information

This compound is the hydrochloride salt of the macrocyclic compound Hexacyclen. The protonation of the six amine groups significantly influences its chemical behavior, particularly its solubility in aqueous solutions and its interaction with metal ions.

Molecular Structure:

The core structure of Hexacyclen is an 18-membered ring containing six nitrogen atoms separated by ethylene (B1197577) linkages. In the hexahydrochloride form, each of these nitrogen atoms is protonated and associated with a chloride ion.

Canonical SMILES: C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 58105-91-2 | [2][3][4] |

| Molecular Formula | C₁₂H₃₀N₆·6HCl | [2][3] |

| Molecular Weight | 477.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 98% | [2] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Room Temperature | [2] |

Coordination Chemistry and Metal Ion Chelation

A defining feature of Hexacyclen is its exceptional ability to form stable complexes with a wide variety of metal ions. The macrocyclic structure provides a pre-organized cavity that can encapsulate metal cations, leading to high thermodynamic stability and kinetic inertness of the resulting complexes. This property is central to its applications in catalysis, analytical chemistry, and as a component of advanced materials.

Quantitative Analysis of Metal Complex Stability

The stability of metal complexes with Hexacyclen can be quantified by their stability constants (log K) and bond dissociation energies (BDEs). These parameters are crucial for understanding the strength and nature of the metal-ligand interactions.

A study using guided ion beam tandem mass spectrometry has determined the bond dissociation energies for complexes of Hexacyclen with various alkali metal cations in the gas phase. This data provides fundamental insights into the intrinsic binding affinities.

| Metal Cation | Bond Dissociation Energy (0 K, kJ/mol) | Bond Dissociation Energy (298 K, kJ/mol) |

| Na⁺ | 299.8 ± 10.9 | 296.5 ± 11.0 |

| K⁺ | 224.7 ± 8.8 | 221.7 ± 8.9 |

| Rb⁺ | 200.0 ± 8.6 | 196.9 ± 8.6 |

| Cs⁺ | 179.9 ± 7.3 | 176.9 ± 7.4 |

Data sourced from a study on the effects of alkali metal cation size on the structure and binding energy of Hexacyclen complexes.

Experimental Protocol: Synthesis of a Metal-Hexacyclen Complex (General Procedure)

This protocol outlines a general method for the synthesis of a metal complex with Hexacyclen. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the metal ion and the desired final product.

Materials:

-

This compound

-

A salt of the desired metal ion (e.g., chloride, nitrate, or perchlorate (B79767) salt)

-

A suitable solvent (e.g., water, ethanol, methanol, or acetonitrile)

-

A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the this compound.

Procedure:

-

Dissolve a known amount of this compound in the chosen solvent.

-

Slowly add a stoichiometric amount of a base to the solution while stirring to deprotonate the amine groups of the Hexacyclen. The pH of the solution should be monitored and adjusted as needed.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Add the metal salt solution dropwise to the deprotonated Hexacyclen solution with continuous stirring.

-

The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days, depending on the kinetics of the complex formation.

-

The formation of the complex may be indicated by a color change or the precipitation of a solid.

-

The resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

The crude product should be purified by recrystallization from a suitable solvent.

-

Characterize the final product using techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Applications in Drug Delivery

The unique macrocyclic structure of Hexacyclen makes it an attractive candidate for the development of drug delivery systems. Its ability to encapsulate guest molecules, including therapeutic agents, can enhance drug solubility, stability, and bioavailability. While specific, detailed protocols for the formulation of Hexacyclen-based drug delivery systems are not widely published, a general workflow can be conceptualized based on established nanotechnology and supramolecular chemistry principles.

Conceptual Workflow for a Hexacyclen-Based Drug Delivery System

Potential as a Cancer Inhibitor and Interaction with Signaling Pathways

Emerging research suggests that Hexacyclen and its derivatives may possess anticancer properties.[2] The precise mechanisms of action are still under investigation, but it is hypothesized that these compounds may interfere with key cellular processes in cancer cells, such as proliferation and survival. The ability of Hexacyclen to chelate metal ions is also of interest in this context, as metal ions play critical roles in the function of many enzymes involved in cell signaling.

While specific signaling pathways directly targeted by Hexacyclen have yet to be fully elucidated, a common mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death). A generalized schematic of an apoptotic signaling pathway is presented below. Future research is needed to determine if and how Hexacyclen might modulate these or other cancer-related pathways.

Generalized Apoptotic Signaling Pathway

Conclusion

This compound is a compound of significant interest due to its robust structure and versatile chemical properties. Its primary application as a strong chelating agent for a multitude of metal ions has been well-established. The potential for this compound in the fields of drug delivery and cancer therapy is an exciting area of ongoing research. Further studies are required to fully elucidate the mechanisms by which Hexacyclen and its derivatives exert their biological effects and to develop optimized protocols for their use in biomedical applications. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this promising macrocyclic compound.

References

A Comprehensive Technical Guide to the Synthesis of Azamacrocycles: Focus on Hexacyclen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic methodologies for producing azamacrocycles, with a specific focus on Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a consolidated repository of experimental protocols, quantitative data, and visual representations of synthetic pathways.

Introduction

Azamacrocycles are a class of cyclic organic compounds containing multiple nitrogen atoms within their ring structure. Their unique ability to form stable complexes with a variety of metal ions has led to their widespread application in diverse fields, including as chelating agents in medicine, catalysts in chemical reactions, and as building blocks for supramolecular assemblies.[1][2] Hexacyclen, a nitrogen analog of 18-crown-6, is a prominent member of this family, recognized for its utility in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).[3][4][5] The synthesis of these large, cyclic molecules presents significant challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization. This guide will explore the prevalent synthetic strategies, with a detailed examination of the widely employed Richman-Atkins methodology.

Core Synthetic Strategies

The synthesis of azamacrocycles like Hexacyclen generally relies on a few key strategies designed to overcome the entropic barrier of macrocyclization. These include:

-

High-Dilution Principle: Performing the cyclization reaction at very low concentrations of the linear precursors favors the intramolecular reaction, as the probability of two reactive ends of the same molecule encountering each other becomes higher than the probability of two different molecules reacting.

-

Template-Assisted Synthesis: The use of a metal ion as a template can pre-organize the linear precursor into a conformation that facilitates cyclization. The metal ion coordinates to the heteroatoms of the acyclic molecule, bringing the reactive ends into proximity.

-

Use of Protecting Groups: The strategic use of protecting groups on the nitrogen atoms is crucial for directing the cyclization and preventing unwanted side reactions. The choice of protecting group influences the solubility, reactivity, and ultimately the yield of the desired macrocycle. Tosyl (Ts) and Nosyl (Ns) groups are commonly employed for this purpose.

The Richman-Atkins Synthesis of Hexacyclen

The Richman-Atkins synthesis is a robust and widely adopted method for the preparation of polyaza macrocycles. This pathway involves the reaction of a di-sulfonamide with a di-electrophile, typically a di-tosylate or di-halide, under basic conditions. The use of tosyl protecting groups not only prevents N-alkylation of the secondary amines but also enhances the acidity of the N-H protons, facilitating their removal by a base to form the nucleophilic sulfonamide anion.

A common route to Hexacyclen via the Richman-Atkins approach involves a [2+2] or a [3+3] fragment condensation strategy. A generalized workflow for the synthesis is depicted below.

Caption: Generalized workflow for the Richman-Atkins synthesis of Hexacyclen.

Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the synthesis of Hexacyclen, adapted from established literature procedures.[1][2][6]

1. Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Protected Precursor)

This is the initial step to protect the nitrogen atoms of the linear polyamine precursor.

-

Reaction:

-

Procedure:

-

To a stirred solution of diethylenetriamine (B155796) (1.0 eq) in pyridine (B92270), p-toluenesulfonyl chloride (3.0 eq) is added portion-wise at a controlled temperature.[1]

-

The reaction mixture is stirred at an elevated temperature for several hours.[1]

-

After cooling, the mixture is poured into ice-water, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization.

-

2. Ditosylation of a Protected Triamine Diol

This step prepares the electrophilic component for the cyclization reaction.

-

Reaction:

-

Procedure:

-

The protected triamine diol is dissolved in a suitable solvent such as pyridine or dichloromethane.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (2.0 eq) is added.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up involves washing with acidic and basic aqueous solutions, followed by drying and solvent evaporation.

-

3. Macrocyclization to form Hexakis(p-toluenesulfonyl)hexaazacyclooctadecane

This is the key ring-forming step.

-

Reaction:

-

Procedure:

-

The N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine is deprotonated using a strong base like sodium hydride in a high-boiling solvent such as dimethylformamide (DMF).[6]

-

The ditosylated precursor is added dropwise to the solution of the deprotonated triamine under high-dilution conditions.[6]

-

The reaction mixture is heated for an extended period to ensure complete cyclization.[6]

-

The solvent is removed under reduced pressure, and the crude product is isolated.

-

4. Deprotection to Yield Hexacyclen

The final step involves the removal of the protecting groups to yield the free macrocycle.

-

Reaction:

-

Procedure:

-

The protected Hexacyclen is treated with a strong acid, typically a mixture of hydrobromic acid and acetic acid, often in the presence of phenol.[2]

-

The mixture is heated at reflux for an extended period.[2]

-

After cooling, the product is precipitated, filtered, and washed.

-

The resulting salt is then neutralized with a base to obtain the free Hexacyclen.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of Hexacyclen and its precursors. Yields can vary significantly based on reaction scale and purification methods.

Table 1: Synthesis of Protected Precursors

| Precursor | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | Diethylenetriamine, p-Toluenesulfonyl chloride | Pyridine | Pyridine | 50 | 4 | ~70-80 |

| Ditosylated Protected Triamine Diol | Protected Triamine Diol, p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 to RT | 12 | ~85-95 |

Table 2: Macrocyclization and Deprotection of Hexacyclen

| Product | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Protected Hexacyclen | Deprotonated Protected Triamine, Ditosylated Precursor | NaH, K₂CO₃, or Cs₂CO₃ | DMF | 100-120 | 24-48 | ~20-40 |

| Hexacyclen | Protected Hexacyclen | HBr/AcOH, Phenol | Acetic Acid | Reflux | 48-72 | ~50-70 |

Alternative Synthetic Pathways

While the Richman-Atkins synthesis is a cornerstone, other methods have been developed for the synthesis of azamacrocycles. These often aim to improve yields, reduce the number of steps, or avoid harsh deprotection conditions.

Template-Assisted Synthesis

Metal ions can act as templates to pre-organize linear precursors, thereby facilitating the intramolecular cyclization. The choice of metal ion is critical and depends on the size of the macrocycle to be formed.

Caption: General scheme for template-assisted synthesis of azamacrocycles.

Purification and Characterization

The purification of Hexacyclen and its intermediates is typically achieved through recrystallization or column chromatography. Characterization is performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compounds.[7]

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of solid compounds.

Applications in Drug Development

The unique properties of Hexacyclen and its derivatives make them highly valuable in the field of drug development.

-

Drug Delivery: The macrocyclic cavity can encapsulate drug molecules, protecting them from degradation and facilitating targeted delivery to specific tissues or cells.

-

Medical Imaging: Complexes of Hexacyclen with paramagnetic metal ions, such as Gadolinium(III), are used as contrast agents in MRI to enhance image quality and aid in the diagnosis of various diseases.

-

Therapeutic Agents: Some azamacrocycle derivatives have shown intrinsic therapeutic properties, including antiviral and anticancer activities.

Conclusion

The synthesis of Hexacyclen and other large azamacrocycles is a complex but well-established field of organic chemistry. The Richman-Atkins methodology, despite its multi-step nature and sometimes harsh deprotection conditions, remains a reliable and versatile approach. Ongoing research focuses on the development of more efficient and milder synthetic routes, as well as the exploration of novel applications for these fascinating molecules in medicine and beyond. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers venturing into this exciting area of chemical synthesis.

References

- 1. Synthetic Method of 1,4,7,10,13,16-Hexaazacyclooctadecane - Chempedia - LookChem [lookchem.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. CAS 296-35-5: 1,4,7,10,13,16-hexaazacyclooctadecane [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Radiolabeling with Hexacyclen Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of targeting molecules conjugated with Hexacyclen-based bifunctional chelators. The protocol is intended to serve as a comprehensive guide for researchers and scientists involved in the development of novel radiopharmaceuticals for imaging and therapeutic applications.

Introduction

Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a macrocyclic chelator that has garnered interest in the field of nuclear medicine due to its potential to form stable complexes with a variety of radiometals. Its derivatives can be functionalized to act as bifunctional chelators, allowing for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecule inhibitors. This enables the specific delivery of radionuclides to target tissues for applications in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy. The selection of the appropriate radionuclide and optimization of labeling conditions are critical for achieving high radiochemical purity and in vivo stability.

This protocol provides a general framework for radiolabeling with Hexacyclen derivatives, with specific examples for Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). It is important to note that optimal conditions may vary depending on the specific Hexacyclen derivative, the conjugated targeting molecule, and the radionuclide used.

Data Presentation: Radiolabeling Parameters

The following table summarizes key quantitative data for radiolabeling reactions with Hexacyclen derivatives and other related macrocyclic chelators for comparison.

| Parameter | ⁶⁸Ga-Hexacyclen Derivative | ⁶⁴Cu-Hexacyclen Derivative | ⁶⁸Ga-DOTA Conjugate[1][2][3] | ⁶⁴Cu-DOTA Conjugate[4] |

| Precursor Amount | 5-50 nmol | 5-50 nmol | 10-20 µg | 0.002-0.1 µg |

| Radionuclide Activity | 100-500 MBq | 100-500 MBq | 655 ± 70 MBq | 3.7 MBq |

| Reaction Buffer | Sodium Acetate or HEPES | Ammonium Acetate | Sodium Acetate | Ammonium Acetate |

| pH | 4.5 - 5.5 | 5.0 - 6.0 | 3.5 - 4.0 | ~5.5 |

| Reaction Temperature | 80 - 95 °C | 37 - 50 °C | 95 °C | 37 °C |

| Reaction Time | 5 - 15 min | 30 - 60 min | 15 - 20 min | 60 min |

| Radiochemical Purity (RCP) | > 95% | > 95% | > 95% | > 95% |

Experimental Protocols

General Materials and Equipment

-

Hexacyclen-conjugated precursor (e.g., Hexacyclen-PSMA inhibitor)

-

Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl or ⁶⁴CuCl₂ in HCl)

-

Reaction Buffer: 0.1 M Sodium Acetate (pH 4.5-5.5) or 0.1 M Ammonium Acetate (pH 5.0-6.0)

-

Metal-free water (TraceSELECT™ grade or equivalent)

-

Metal-free reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)

-

Heating block or water bath

-

Vortex mixer

-

Radio-TLC scanner or radio-HPLC system for quality control

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is optimized for the rapid and efficient labeling of Hexacyclen conjugates with ⁶⁸Ga.

2.1. Reagent Preparation

-

Precursor Solution: Prepare a stock solution of the Hexacyclen-conjugated precursor in metal-free water or a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL. Store at -20°C. Further dilute to the desired concentration with metal-free water just before use.

-

Reaction Buffer: Prepare a 0.1 M Sodium Acetate or HEPES buffer and adjust the pH to 4.5-5.5 using metal-free HCl or NaOH.

-

⁶⁸Ga Eluate: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

2.2. Radiolabeling Procedure

-

In a metal-free reaction vial, add 5-50 nmol of the Hexacyclen-conjugated precursor.

-

Add a sufficient volume of the reaction buffer to bring the total reaction volume to 100-500 µL and to adjust the pH to 4.5-5.5.

-

Add 100-500 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Gently vortex the reaction mixture.

-

Incubate the reaction mixture at 80-95°C for 5-15 minutes.

-

After incubation, allow the vial to cool to room temperature.

2.3. Quality Control

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

-

Radio-TLC: Spot the reaction mixture on an iTLC plate and develop with an appropriate mobile phase (e.g., 0.1 M sodium citrate). The radiolabeled conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

-

Radio-HPLC: Inject an aliquot of the reaction mixture onto a C18 column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a radioactivity detector.

-

-

An RCP of >95% is generally required for in vivo applications.

2.4. Purification (if necessary)

-

If the RCP is below 95%, the product can be purified using a C18 SPE cartridge.

-

Condition the cartridge with ethanol (B145695) followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.

-

Elute the purified radiolabeled conjugate with ethanol or an ethanol/water mixture.

-

Evaporate the ethanol and reconstitute the final product in a physiologically compatible solution (e.g., saline).

Protocol for Radiolabeling with Copper-64 (⁶⁴Cu)

This protocol outlines the procedure for labeling Hexacyclen conjugates with ⁶⁴Cu.

3.1. Reagent Preparation

-

Precursor Solution: Prepare a stock solution of the Hexacyclen-conjugated precursor as described in section 2.1.1.

-

Reaction Buffer: Prepare a 0.1 M Ammonium Acetate buffer and adjust the pH to 5.0-6.0.

-

⁶⁴Cu Solution: Obtain a solution of ⁶⁴CuCl₂ in 0.1 M HCl.

3.2. Radiolabeling Procedure

-

In a metal-free reaction vial, add 5-50 nmol of the Hexacyclen-conjugated precursor.

-

Add a sufficient volume of the reaction buffer to bring the total reaction volume to 100-500 µL and to adjust the pH to 5.0-6.0.

-

Add 100-500 MBq of the ⁶⁴CuCl₂ solution to the reaction vial.

-

Gently vortex the reaction mixture.

-

Incubate the reaction mixture at 37-50°C for 30-60 minutes.

-

After incubation, allow the vial to cool to room temperature.

3.3. Quality Control

-

Perform quality control using radio-TLC or radio-HPLC as described in section 2.3.

-

An RCP of >95% is desirable.

3.4. Purification (if necessary)

-

If purification is required, follow the procedure outlined in section 2.4.

Visualizations

Experimental Workflow for Radiolabeling

Caption: Workflow for radiolabeling with Hexacyclen derivatives.

Decision Pathway for Radiolabeling Optimization

Caption: Decision tree for optimizing radiolabeling conditions.

References

- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gadolinium Complexes with Cyclen-Based Macrocyclic Ligands

A Focus on Gd-DOTA as a Hexacyclen Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Hexacyclen" is not a standard nomenclature for a specific ligand in the context of gadolinium complexes in the reviewed scientific literature. Therefore, these application notes and protocols are based on the well-established and structurally related cyclen-based ligand, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . The principles, protocols, and data presented for the Gd-DOTA complex are fundamentally relevant for any similar gadolinium chelate based on a cyclen macrocycle and can be considered a representative example.

Introduction

Gadolinium(III) (Gd³⁺) is a lanthanide metal ion with seven unpaired electrons, making it highly paramagnetic.[1] This property makes Gd³⁺ an excellent relaxation agent for water protons, significantly enhancing the contrast in Magnetic Resonance Imaging (MRI).[2] However, free Gd³⁺ is toxic and competes with calcium in biological systems. To ensure patient safety, Gd³⁺ is administered in the form of a stable complex with a chelating ligand.[2]

Macrocyclic ligands, such as those based on cyclen (1,4,7,10-tetraazacyclododecane), form highly stable and kinetically inert complexes with Gd³⁺.[2][3] This high stability is crucial to prevent the in vivo release of toxic free Gd³⁺ ions.[2] The resulting gadolinium complexes are widely used as contrast agents in clinical MRI.[1][2] This document provides an overview of the application of DOTA as a ligand for gadolinium complexes, including quantitative data and detailed experimental protocols.

Quantitative Data Summary